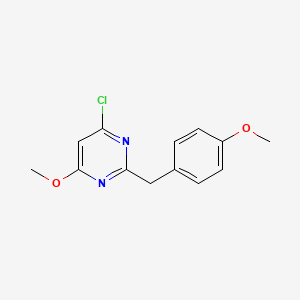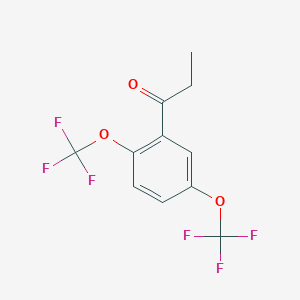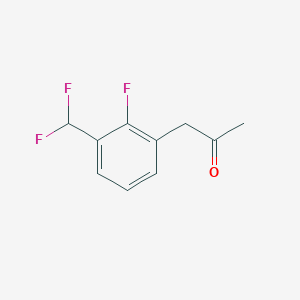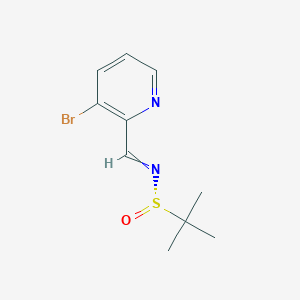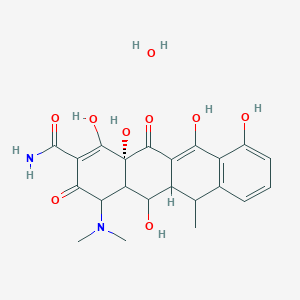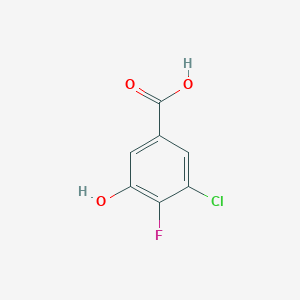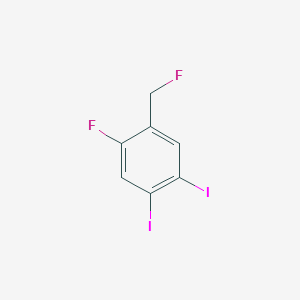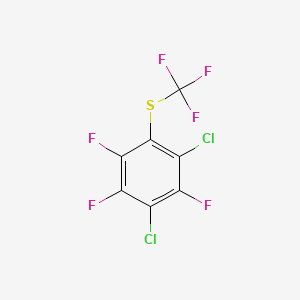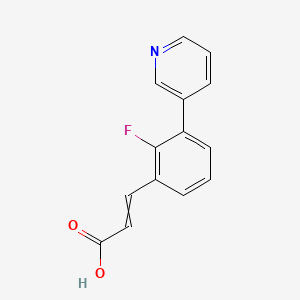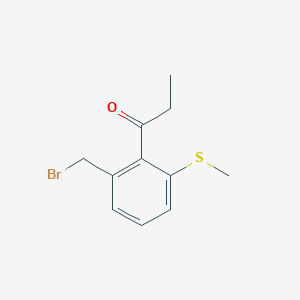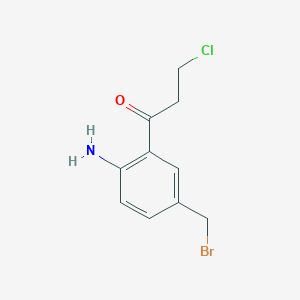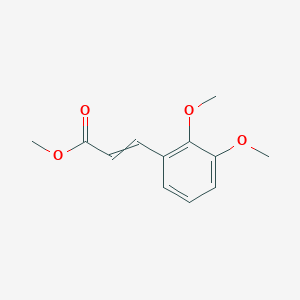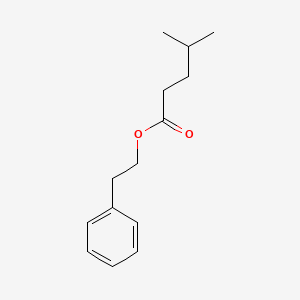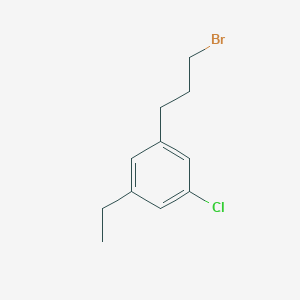
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromopropyl group, a chlorine atom, and an ethyl group attached to a benzene ring
準備方法
The synthesis of 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene can be achieved through several routes. One common method involves the bromination of 3-chloro-5-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination occurs selectively at the propyl group, yielding the desired product.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
化学反応の分析
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group is highly electrophilic and can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, reaction with sodium hydroxide can yield 3-chloro-5-ethylphenylpropanol.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 3-chloro-5-ethylstyrene.
Oxidation and Reduction: The compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst to form various derivatives.
科学的研究の応用
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.
Pharmaceuticals: The compound can be used in the development of active pharmaceutical ingredients (APIs) and drug intermediates. Its derivatives may exhibit biological activity and therapeutic potential.
Materials Science: It can be utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo polymerization and other chemical modifications.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen halide to form an alkene. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.
類似化合物との比較
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene can be compared with other halogenated aromatic hydrocarbons, such as:
1-(3-Bromopropyl)-3-chlorobenzene: Lacks the ethyl group, resulting in different reactivity and applications.
1-(3-Bromopropyl)-3-ethylbenzene:
1-(3-Chloropropyl)-3-bromo-5-ethylbenzene: The positions of the bromine and chlorine atoms are swapped, leading to different chemical properties.
特性
分子式 |
C11H14BrCl |
|---|---|
分子量 |
261.58 g/mol |
IUPAC名 |
1-(3-bromopropyl)-3-chloro-5-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3 |
InChIキー |
PBTSJWIHDTVHCJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)Cl)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


